molecular formula C18H13F5N4O B10891618 N-(2,4-difluorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide

N-(2,4-difluorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide

Cat. No.: B10891618
M. Wt: 396.3 g/mol
InChI Key: YNCWEOYUIKKWMT-UHFFFAOYSA-N
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Description

N~2~-(2,4-Difluorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazoloquinazoline core, which is a fused bicyclic system, and is substituted with difluorophenyl and trifluoromethyl groups, enhancing its chemical reactivity and stability.

Properties

Molecular Formula

C18H13F5N4O

Molecular Weight

396.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide

InChI

InChI=1S/C18H13F5N4O/c19-9-5-6-13(11(20)7-9)25-17(28)14-8-15-24-12-4-2-1-3-10(12)16(18(21,22)23)27(15)26-14/h5-8H,1-4H2,(H,25,28)

InChI Key

YNCWEOYUIKKWMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC(=NN3C(=C2C1)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-difluorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinazoline core.

    Introduction of Difluorophenyl and Trifluoromethyl Groups: The difluorophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-Difluorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-(2,4-Difluorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,4-difluorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2,4-Difluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N~2~-(2,4-Difluorophenyl)-9-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.

Uniqueness

N~2~-(2,4-Difluorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which enhance its chemical stability and reactivity. These substitutions also contribute to its potential bioactivity and applications in various scientific fields.

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